molecular formula C11H12F3NO B6166502 N-(4,4,4-trifluorobutyl)benzamide CAS No. 1548380-76-2

N-(4,4,4-trifluorobutyl)benzamide

Cat. No.: B6166502
CAS No.: 1548380-76-2
M. Wt: 231.2
InChI Key:
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Description

N-(4,4,4-trifluorobutyl)benzamide is an organic compound with the molecular formula C11H12F3NO. It features a benzamide core structure with a trifluorobutyl group attached to the nitrogen atom. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4,4-trifluorobutyl)benzamide typically involves the reaction of benzoyl chloride with 4,4,4-trifluorobutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation further enhances the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4,4,4-trifluorobutyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4,4,4-trifluorobutyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4,4,4-trifluorobutyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can interact with intracellular targets and modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-(trifluoromethyl)benzamide: Similar structure but lacks the butyl group.

    N-(4-(trifluoromethyl)phenyl)acetamide: Contains an acetamide group instead of a benzamide group.

    N-(4-(trifluoromethyl)phenyl)propionamide: Features a propionamide group

Uniqueness

N-(4,4,4-trifluorobutyl)benzamide is unique due to its trifluorobutyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. These properties make it particularly valuable in applications requiring enhanced membrane permeability and resistance to metabolic degradation .

Properties

CAS No.

1548380-76-2

Molecular Formula

C11H12F3NO

Molecular Weight

231.2

Purity

95

Origin of Product

United States

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